5-tert-Octylsalicylic Acid: Physicochemical Profiling, pKa Dynamics, and Application in Advanced Formulation Science
5-tert-Octylsalicylic Acid: Physicochemical Profiling, pKa Dynamics, and Application in Advanced Formulation Science
As formulation science pushes the boundaries of lipid-based drug delivery and advanced materials, the need for highly lipophilic, functionalized organic acids has never been greater. 5-tert-octylsalicylic acid (CAS: 16094-35-2), systematically known as 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid, represents a critical molecule in this domain. By marrying the chelating and acidic properties of a salicylic acid core with the extreme steric bulk and lipophilicity of a tert-octyl tail, this compound exhibits unique partitioning behavior, acid-base dynamics, and interfacial stabilization capabilities.
This technical whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, pKa thermodynamics, and laboratory methodologies associated with 5-tert-octylsalicylic acid.
Structural Architecture and Physicochemical Profile
The molecular architecture of 5-tert-octylsalicylic acid dictates its macroscopic behavior. The molecule consists of a hydrophilic, ionizable headgroup (the salicylic acid moiety) and a highly hydrophobic, branched aliphatic tail (the 1,1,3,3-tetramethylbutyl group) at the 5-position of the aromatic ring.
This structural dichotomy makes it an excellent candidate for stabilizing oil-in-water (O/W) emulsions without traditional surfactants[1][2], acting as a charge control agent in electrophotographic toners[3], and serving as a lipid-soluble absorption promoter for peptide delivery[4].
Quantitative Physicochemical Summary
To establish a baseline for experimental design, the core physicochemical parameters are summarized below. The pKa and LogP values dictate the molecule's ionization state and compartmentalization in biphasic systems.
| Parameter | Value / Description | Mechanistic Implication |
| IUPAC Name | 2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid | Defines the exact branching of the 8-carbon tail. |
| CAS Number | 16094-35-2 | Unique chemical identifier[5][6]. |
| Molecular Weight | 250.33 g/mol | Moderate MW, suitable for lipid membrane permeation. |
| pKa (Carboxyl) | 3.35 ± 0.10 | Slightly weaker acid than salicylic acid due to +I effects[6]. |
| pKa (Phenolic) | ~13.0 (Predicted) | Strongly hydrogen-bonded; rarely deprotonates in physiological pH. |
| LogP (Partition) | ~6.2 (Calculated) | Extreme lipophilicity; drives partitioning into lipid/oil phases. |
| Aqueous Solubility | Practically Insoluble (< 0.01 mg/mL) | Necessitates co-solvents or lipid vehicles for formulation. |
Acid-Base Equilibria and pKa Dynamics
The most critical functional parameter of 5-tert-octylsalicylic acid is its primary acid dissociation constant (pKa). Unsubstituted salicylic acid has a unusually low pKa of 2.97, driven by the stabilization of the carboxylate anion via a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group.
When a bulky tert-octyl group is introduced at the 5-position, two electronic effects perturb this equilibrium:
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Inductive Electron Donation (+I): The alkyl group pushes electron density into the aromatic ring.
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Hyperconjugation: Though limited by the quaternary carbon attached directly to the ring, the overall aliphatic mass increases the electron density at the ortho and para positions (the phenolic OH is para to the tert-octyl group).
This increased electron density slightly destabilizes the resulting carboxylate anion compared to the unsubstituted analog, raising the pKa to approximately 3.35[6]. Consequently, at a physiological pH of 7.4, the molecule is >99.9% ionized (deprotonated), acting as a lipophilic anion.
Acid-base deprotonation states of 5-tert-octylsalicylic acid across the pH spectrum.
Experimental Methodologies: Self-Validating Protocols
Due to the extreme lipophilicity (LogP > 6) and near-zero aqueous solubility of 5-tert-octylsalicylic acid, standard aqueous titration and shake-flask methods will fail. As an application scientist, you must employ modified protocols to accurately measure its physicochemical properties.
Protocol 1: Yasuda-Shedlovsky Extrapolation for pKa Determination
Because the compound precipitates in water, pKa must be determined in a water-miscible organic co-solvent system (e.g., Methanol/Water) and extrapolated to 0% organic solvent.
Step-by-Step Workflow:
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Solvent Preparation: Prepare five solvent mixtures of Methanol/Water at 30%, 40%, 50%, 60%, and 70% (v/v) methanol.
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Analyte Dissolution: Dissolve 5-tert-octylsalicylic acid to a final concentration of 0.5 mM in each of the five solvent mixtures. Causality: 30% methanol is typically the minimum required to keep the neutral species in solution during the initial acidic phase of the titration.
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Potentiometric Titration: Using a glass electrode calibrated for mixed solvents, titrate each solution with 0.05 M KOH (prepared in the matching solvent ratio) at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO2 absorption.
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Apparent pKa (psKa) Calculation: Extract the half-equivalence point from the first derivative of the titration curve to determine the apparent pKa (psKa) for each solvent ratio.
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Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) or the mole fraction of methanol. Perform a linear regression and extrapolate the line to the y-intercept (where Methanol = 0%). This intercept represents the true aqueous pKa.
Workflow for determining the aqueous pKa of highly lipophilic acids via Yasuda-Shedlovsky extrapolation.
Protocol 2: High-Phase-Ratio Shake-Flask Method for LogP
Standard 1:1 Octanol/Water shake-flask methods fail for compounds with LogP > 4 because the aqueous concentration drops below the limit of detection (LOD).
Step-by-Step Workflow:
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Phase Pre-saturation: Vigorously stir 1-octanol and HPLC-grade water together for 24 hours, then separate to ensure mutual saturation.
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Stock Preparation: Dissolve exactly 1.0 mg of 5-tert-octylsalicylic acid in 1.0 mL of the pre-saturated 1-octanol.
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Phase Ratio Adjustment: In a glass vial, combine 100 µL of the octanol stock with 10.0 mL of pre-saturated water (Phase ratio 1:100). Causality: A high volume of water is required to "pull" a detectable mass of the highly lipophilic analyte into the aqueous phase.
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Equilibration: Shake the vial at 100 RPM at 25°C for 48 hours to ensure thermodynamic equilibrium.
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Separation & Quantification: Centrifuge at 10,000 x g for 30 minutes to break any micro-emulsions. Carefully sample the aqueous phase using a syringe (avoiding the octanol interface). Quantify the aqueous concentration using LC-MS/MS (MRM mode) due to the ultra-low concentration expected. Calculate LogP as Log10([Coctanol]/[Cwater]) .
Industrial and Pharmaceutical Applications
The unique combination of a low pKa and extreme lipophilicity allows 5-tert-octylsalicylic acid to function in environments where traditional organic acids fail.
Stabilizer for Surfactant-Free O/W Emulsions
In cosmetic and dermatological formulations, traditional surfactants can disrupt the stratum corneum, causing irritation. 5-tert-octylsalicylic acid, when salified with an amphoteric base (like arginine or lysine), acts as a highly effective emulsion stabilizer[1][2]. The bulky tert-octyl tail anchors deeply into the oil droplet, while the ionized carboxylate headgroup projects into the aqueous continuous phase, providing robust electrostatic repulsion between droplets without the membrane-disrupting effects of standard surfactants.
Charge Control Agents in Electrophotography
In materials science, metal salts (e.g., zinc or aluminum) of 5-tert-octylsalicylic acid are utilized as negative charge control agents in toner formulations[3]. The highly branched alkyl group enhances the compatibility and solubility of the metal complex within the styrene-acrylate or polyester binder resins[7]. The acidic nature of the molecule allows it to readily form these stable, charge-directing organometallic complexes.
Absorption Promoters in Drug Delivery
For the oral delivery of hydrophilic macromolecules like peptides, permeation across the lipophilic intestinal epithelium is the primary bottleneck. 5-tert-octylsalicylic acid and its sodium salt act as potent absorption promoters[4]. The mechanism relies on the lipophilic tail inserting into the phospholipid bilayer of the enterocytes, while the anionic headgroup transiently disrupts tight junctions and alters membrane fluidity, thereby facilitating the paracellular and transcellular transport of co-administered peptides.
References
- Wilson, J. C., et al. "Electrophotographic toner with stable triboelectric properties." US Patent 6692880B2.
- L'Oreal SA. "Salicylic acid derivative as a stabilizer for an oil-in-water emulsion." US Patent 5667789A.
- L'Oreal SA. "Use of a salicylic acid derivative as stabilizer of oil-in-water emulsion, surfactants-free." European Patent EP0711539A1.
- Fuji Photo Film Co Ltd. "Color developer for pressure-sensitive recording paper." US Patent 5034370A.
- Touitou, E., et al. "Pharmaceutical compositions containing absorption promoters." US Patent 4656161A (Referenced via Googleapis).
Sources
- 1. US5667789A - Salicylic acid derivative as a stabilizer for an oil-in-water emulsion - Google Patents [patents.google.com]
- 2. EP0711539A1 - Use of a salicylic acid derivative as stabilizer of oil-in-water emulsion, surfactants-free - Google Patents [patents.google.com]
- 3. US6692880B2 - Electrophotographic toner with stable triboelectric properties - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Pfaltz & Bauer | Molecular Mall [pfaltzandbauer.com]
- 6. 16094-35-2 | CAS DataBase [m.chemicalbook.com]
- 7. US5034370A - Color developer for pressure-sensitive recording paper - Google Patents [patents.google.com]
